N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride
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Overview
Description
N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C13H20N2.2ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a methylated amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 2-(piperidin-4-yl)phenylmethanamine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The resulting product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo substitution reactions, where the piperidine ring or the phenyl group is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted phenyl or piperidine derivatives.
Scientific Research Applications
N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
- (4-(Piperidin-4-yl)phenyl)methanamine dihydrochloride
Uniqueness
N-Methyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-methyl-1-(2-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14-10-12-4-2-3-5-13(12)11-6-8-15-9-7-11;;/h2-5,11,14-15H,6-10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQHKZRJPGISOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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